2-Benzoylbenzaldehyde

Descripción

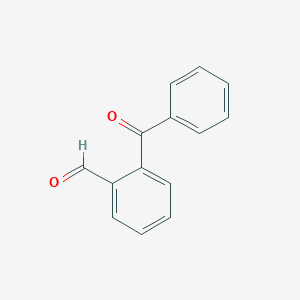

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-benzoylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHTVTATSKDEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168376 | |

| Record name | 2-Benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16780-82-8 | |

| Record name | 2-Benzoylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016780828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Benzoylbenzaldehyde for Researchers

This technical guide provides an in-depth overview of 2-Benzoylbenzaldehyde, a key chemical compound, for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physical characteristics, and a detailed experimental protocol for its synthesis.

Chemical Identity and Physical Properties

This compound, also known as ortho-formylbenzophenone, is an aromatic organic compound containing both an aldehyde and a ketone functional group. Its unique structure makes it a valuable intermediate in various synthetic applications.

CAS Number: 16780-82-8[1]

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [2] |

| Density | 1.173 g/cm³ | [1] |

| Boiling Point | 393.1 °C at 760 mmHg | [1] |

| Flash Point | 147.3 °C | [1] |

| Refractive Index | 1.618 | [1] |

| Vapor Pressure | 2.18E-06 mmHg at 25°C | [1] |

| LogP | 2.73010 | [1] |

| PSA | 34.14000 | [1] |

| Exact Mass | 210.06800 | [1] |

Synthesis of this compound

A documented method for the synthesis of this compound involves the oxidation of 2-hydroxymethylbenzhydrol. The experimental protocol is detailed below.

Experimental Protocol: Oxidation of 2-Hydroxymethylbenzhydrol

This procedure outlines the laboratory-scale synthesis of this compound.

Materials:

-

2-hydroxymethylbenzhydrol (1 g)

-

Selenium dioxide (1 g)

-

Acetic acid (5 ml)

Procedure:

-

A mixture of 1 g of selenium dioxide and 1 g of 2-hydroxymethylbenzhydrol is prepared in 5 ml of acetic acid.

-

The mixture is refluxed for a period of 4.5 hours.

-

Following the reflux, the solution is allowed to cool to room temperature.

-

The precipitated selenium is removed from the solution by filtration.

-

The filtrate, containing the desired product, is collected for further purification if necessary.

Workflow and Logical Relationships

To visualize the synthesis process, the following diagram illustrates the key steps from starting materials to the final product.

Caption: Synthesis workflow for this compound from 2-hydroxymethylbenzhydrol.

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of 2-Benzoylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and structural elucidation of 2-Benzoylbenzaldehyde, a valuable intermediate in organic synthesis and medicinal chemistry. This document outlines a reliable synthetic protocol and comprehensively details the analytical techniques used to confirm its chemical structure, including spectroscopic and crystallographic data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the oxidation of 2-methylbenzophenone. This method offers a straightforward approach to obtaining the target compound.

Experimental Protocol: Oxidation of 2-Methylbenzophenone

This protocol is based on established oxidation methodologies for benzylic C-H bonds.

Materials:

-

2-Methylbenzophenone

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium hydroxide (e.g., 1 M) in water is prepared.

-

2-Methylbenzophenone is added to the alkaline solution.

-

Potassium permanganate is added portion-wise to the stirred mixture. The amount of KMnO₄ should be in stoichiometric excess to ensure complete oxidation.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The excess potassium permanganate is quenched by the careful addition of a saturated sodium bisulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.

-

The mixture is then acidified with dilute sulfuric acid.

-

The aqueous mixture is extracted multiple times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure compound.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following data are for this compound in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.06 | s | 1H | Aldehydic proton (-CHO) |

| 8.02 – 7.91 | m | 2H | Aromatic protons |

| 7.78 – 7.72 | m | 2H | Aromatic protons |

| 7.67 – 7.61 | m | 2H | Aromatic protons |

| 7.52 – 7.45 | m | 2H | Aromatic protons |

| 7.45 – 7.38 | m | 1H | Aromatic proton |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 192.0 | Aldehydic carbon (C=O) |

| 147.2 | Aromatic quaternary carbon |

| 139.7 | Aromatic quaternary carbon |

| 135.2 | Aromatic CH |

| 130.3 | Aromatic CH |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.7 | Aromatic CH |

| 127.4 | Aromatic CH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₁₀O₂), the expected molecular weight is approximately 210.23 g/mol .

Electron Ionization Mass Spectrum (EI-MS):

| m/z | Relative Intensity (%) | Possible Fragment |

| 210 | Moderate | [M]⁺ (Molecular Ion) |

| 209 | High | [M-H]⁺ |

| 181 | Moderate | [M-CHO]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation Pathway:

References

Spectroscopic Data of 2-Benzoylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic data for 2-benzoylbenzaldehyde. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of predicted spectroscopic data for this compound and detailed experimental data for the structurally similar compound, 2-benzoylbenzoic acid, as a valuable reference. The guide includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. Visual diagrams generated using Graphviz are provided to illustrate the experimental workflows.

Introduction

This compound is an organic compound of interest in various fields of chemical research and development. Its bifunctional nature, containing both an aldehyde and a ketone group, makes it a versatile precursor in organic synthesis. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its chemical behavior. This guide aims to provide researchers with a centralized resource for the spectroscopic properties of this compound and related compounds.

Spectroscopic Data

Predicted ¹H and ¹³C NMR Data for this compound

In the absence of publicly available experimental NMR spectra for this compound, predicted data serves as a useful estimation for spectral interpretation. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Aldehydic H | 9.5 - 10.5 |

| Aromatic H | 7.0 - 8.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aldehydic C=O | 190 - 200 |

| Ketonic C=O | 195 - 205 |

| Aromatic C | 120 - 140 |

Experimental Spectroscopic Data for 2-Benzoylbenzoic Acid

As a close structural analog, the experimental spectroscopic data for 2-benzoylbenzoic acid provides valuable insights for the characterization of this compound.

Table 3: ¹H NMR Data for 2-Benzoylbenzoic Acid [1][2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 8.20 | m | 9H | Aromatic H |

| 10.5 - 13.0 | br s | 1H | Carboxylic Acid H |

Table 4: ¹³C NMR Data for 2-Benzoylbenzoic Acid [2][3]

| Chemical Shift (ppm) | Assignment |

| 125.0 - 140.0 | Aromatic C |

| 168.0 - 172.0 | Carboxylic Acid C=O |

| 195.0 - 200.0 | Ketonic C=O |

Table 5: IR Spectroscopy Data for 2-Benzoylbenzoic Acid [4][5][6]

| Wavenumber (cm⁻¹) | Interpretation |

| 2500-3300 | O-H stretch (Carboxylic Acid) |

| 1680-1710 | C=O stretch (Carboxylic Acid) |

| 1650-1680 | C=O stretch (Ketone) |

| 1580-1620 | C=C stretch (Aromatic) |

Table 6: Mass Spectrometry Data for 2-Benzoylbenzoic Acid [2][7][8]

| m/z | Interpretation |

| 226 | [M]⁺ (Molecular Ion) |

| 209 | [M-OH]⁺ |

| 181 | [M-COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and its residual peak should not interfere with the sample signals.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The spectrometer automatically subtracts the background spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using correlation charts.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV in EI-MS), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation:

-

The peak with the highest m/z value often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound.

-

The fragmentation pattern provides information about the structure of the molecule.

-

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described above.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FTIR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

Conclusion

References

- 1. 2-Benzoylbenzoic acid(85-52-9) 1H NMR [m.chemicalbook.com]

- 2. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Benzoylbenzoic acid(85-52-9) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Benzoylbenzoic acid(85-52-9) IR Spectrum [m.chemicalbook.com]

- 5. Benzoic acid, 2-benzoyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Benzoylbenzoic acid(85-52-9) MS spectrum [chemicalbook.com]

- 8. Benzoic acid, 2-benzoyl- [webbook.nist.gov]

Navigating the Physicochemical Landscape of 2-Benzoylbenzaldehyde: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-Benzoylbenzaldehyde, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for in-house analysis, and presents visual workflows to facilitate a deeper understanding of this compound's behavior in common laboratory solvents.

Executive Summary

This compound, a molecule incorporating both an aldehyde and a ketone functional group, exhibits a nuanced solubility profile. While specific quantitative data in the public domain is limited, its structural characteristics—a significant aromatic component—suggest poor solubility in aqueous media and favorable solubility in common organic solvents. Stability is influenced by factors inherent to aldehydes, such as susceptibility to oxidation and reactivity under certain pH conditions. This guide provides a framework for determining these properties empirically and offers insights into potential degradation pathways.

Solubility Profile of this compound

Precise, publicly available quantitative solubility data for this compound is scarce. However, based on its chemical structure and information on the closely related compound, 2-benzoylbenzoic acid, a qualitative and inferred solubility profile can be established. 2-benzoylbenzoic acid is noted to be generally soluble in organic solvents like ethanol and acetone, with limited solubility in water[1]. The solubility of these types of molecules is also influenced by pH and temperature[1].

Table 1: Inferred and Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water | Very Low | The large, nonpolar aromatic structure dominates, limiting favorable interactions with water molecules. |

| Methanol, Ethanol | Soluble | The alkyl chains and hydroxyl groups of the alcohols can interact with the polar carbonyl groups of this compound, while the nonpolar portions are compatible. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can effectively solvate the polar carbonyl groups without the steric hindrance of strong hydrogen bonding networks. |

| Nonpolar | Toluene, Hexane | Moderately Soluble to Low | Toluene's aromatic ring can engage in π-stacking with the benzene rings of the solute. Hexane's solubility is likely to be lower due to the lack of favorable polar interactions. |

Stability Characteristics of this compound

The stability of this compound is intrinsically linked to the reactivity of its aldehyde functional group. Aldehydes are known to be susceptible to oxidation, reduction, and other nucleophilic addition reactions.

Key Considerations for Stability:

-

Oxidative Stability: The aldehyde group can be readily oxidized to a carboxylic acid, particularly in the presence of atmospheric oxygen or other oxidizing agents. This is a common degradation pathway for aldehydes.

-

pH Sensitivity: In basic conditions, aldehydes can undergo reactions such as the Cannizzaro reaction if they lack an alpha-hydrogen. While this compound has an alpha-hydrogen on the benzaldehyde ring, strong basic conditions can still promote other reactions. In acidic conditions, the carbonyl oxygen can be protonated, potentially catalyzing degradation or other reactions.

-

Photostability: Aromatic ketones, such as the benzophenone moiety in this compound, can be photochemically active. Exposure to UV light may lead to degradation.

-

Thermal Stability: While generally stable at ambient temperatures, elevated temperatures can promote degradation, the kinetics of which would need to be determined experimentally.

Experimental Protocols

To ascertain the precise solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol for Quantitative Solubility Determination

This protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or rotating wheel is recommended for consistent mixing.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle. Centrifugation can be employed to expedite this process.

-

Sample Extraction: Carefully extract an aliquot of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtered aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in units such as g/L or mol/L.

Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation pathways and assess the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic: Add a strong acid (e.g., 1 M HCl) to achieve a final acidic pH.

-

Basic: Add a strong base (e.g., 1 M NaOH) to achieve a final alkaline pH.

-

Oxidative: Add an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal: Store vials at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose vials to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

-

Time Points: Store the stressed samples and a control sample (at ambient temperature and protected from light) and withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the aliquots by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Potential Degradation Pathway

Based on the known chemistry of benzaldehyde and related compounds, a putative degradation pathway for this compound under oxidative conditions is proposed. The primary point of attack is the aldehyde functional group, which can be oxidized to a carboxylic acid.

Conclusion

While specific quantitative data for the solubility and stability of this compound remains an area for further investigation, this technical guide provides a robust framework for researchers and drug development professionals. The inferred solubility profile, coupled with detailed experimental protocols, empowers organizations to generate the necessary data for their specific applications. Understanding the potential for oxidative degradation is crucial for handling and storing this compound to ensure its integrity throughout the research and development lifecycle.

References

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-Benzoylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzoylbenzaldehyde, a bifunctional aromatic compound, holds significant interest in medicinal chemistry and materials science due to its unique structural features. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular properties of this compound. It serves as a detailed protocol for researchers engaged in the in silico analysis of similar small molecules. This document outlines the application of Density Functional Theory (DFT) for geometric optimization and the analysis of electronic properties, alongside standardized experimental procedures for synthesis and characterization. While specific experimental and computational data for this compound is not extensively available in public literature, this guide constructs a robust framework based on established methods for analogous compounds, thereby empowering researchers to conduct their own investigations.

Introduction

This compound is an organic molecule characterized by the presence of both a benzoyl and a formyl group attached to a benzene ring. This unique arrangement of functional groups imparts a distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in organic synthesis. Its derivatives have been explored for various applications, including as inhibitors for enzymes like aldehyde dehydrogenases, which are implicated in cancer progression.[1][2] A thorough understanding of its structural and electronic properties at the quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with enhanced biological activity, and understanding its interaction with biological targets.

This guide details the computational and experimental workflows necessary for a comprehensive study of this compound, from initial synthesis to advanced theoretical analysis.

Theoretical and Computational Framework

The cornerstone of modern molecular analysis lies in computational chemistry, which provides profound insights into molecular structure and reactivity. Density Functional Theory (DFT) is a powerful and widely used method for these investigations.

Computational Workflow

A typical computational workflow for analyzing a small molecule like this compound involves a series of steps to determine its geometric, electronic, and spectroscopic properties.

Geometric Optimization

The initial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on the potential energy surface.

Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP is a common choice that balances accuracy and computational cost.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in the description of bonding.[3]

-

Procedure: The initial structure of this compound is drawn in a molecular editor and subjected to geometry optimization. The calculation is considered converged when the forces on the atoms and the energy change between optimization steps are negligible.

Data Presentation: The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are typically presented in a tabular format for clarity.

Note: The following data are illustrative for this compound and are based on typical values for similar aromatic ketones and aldehydes. Actual values would need to be obtained from a dedicated DFT calculation.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (aldehyde) | ~1.21 |

| C-H (aldehyde) | ~1.10 | |

| C=O (ketone) | ~1.23 | |

| C-C (inter-ring) | ~1.50 | |

| Bond Angle (°) | C-C-O (aldehyde) | ~124 |

| C-C-H (aldehyde) | ~116 | |

| C-C-O (ketone) | ~120 |

| Dihedral Angle (°) | C-C-C=O (ketone) | ~45 |

Electronic Properties Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[4][5]

Protocol:

-

Software: Gaussian, ORCA, or similar.

-

Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Analysis: The energy values are used to calculate global reactivity descriptors.

Data Presentation: The energies of the frontier orbitals and the calculated reactivity descriptors are summarized in a table.

Note: The following data are illustrative.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

From these values, other chemical reactivity descriptors can be calculated:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electronegativity (χ) = (I + A) / 2

The MEP is a visual representation of the charge distribution around a molecule and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Protocol:

-

Software: The MEP surface is generated using the output of the optimized geometry calculation. Visualization is done with software like GaussView or Avogadro.

-

Analysis: The MEP map provides a qualitative prediction of the molecule's reactive sites. For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential.

Mulliken population analysis provides a quantitative measure of the partial atomic charges within a molecule, offering further insight into its electronic structure and reactivity.[6][7]

Protocol:

-

Software: The Mulliken charges are calculated as part of the standard output from a DFT calculation in most quantum chemistry software.

-

Method: The calculation is performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

Data Presentation: The charges on key atoms are presented in a table.

Note: The following data are illustrative.

Table 3: Mulliken Atomic Charges for Selected Atoms of this compound (Illustrative)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (aldehyde) | -0.55 |

| C (aldehyde) | +0.45 |

| O (ketone) | -0.60 |

| C (ketone) | +0.50 |

Experimental Protocols

Experimental validation is essential to complement and confirm theoretical findings. The following section details standard protocols for the synthesis and characterization of this compound.

Synthesis of this compound

While several synthetic routes exist, a common method involves the oxidation of a suitable precursor.

Protocol: Oxidation of 2-Benzoylbenzyl Alcohol

-

Reactants: 2-Benzoylbenzyl alcohol, pyridinium chlorochromate (PCC), dichloromethane (DCM).

-

Procedure: a. Dissolve 2-benzoylbenzyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add PCC in one portion to the stirred solution at room temperature. c. Monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts. e. Evaporate the solvent under reduced pressure to obtain the crude product. f. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, FT-IR) and melting point determination.

Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet (for solids) or as a thin film on a salt plate (for liquids or dissolved solids).

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Analysis: Compare the experimental vibrational frequencies with theoretical values obtained from DFT frequency calculations. Key expected peaks for this compound include the C=O stretching vibrations for the aldehyde and ketone groups, and C-H stretching for the aromatic rings and the aldehyde.[8][9][10]

Data Presentation: A table comparing the experimental and calculated vibrational frequencies is highly informative.

Note: The following data are illustrative.

Table 4: Key FT-IR Frequencies for this compound (Illustrative)

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | 3080 |

| Aldehyde C-H stretch | 2850, 2750 | 2830, 2735 |

| Ketone C=O stretch | ~1665 | 1670 |

| Aldehyde C=O stretch | ~1700 | 1705 |

| Aromatic C=C stretch | 1600-1450 | 1590, 1480 |

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra.

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals provide information about the electronic environment and connectivity of the atoms. The ¹H NMR spectrum is expected to show a distinct singlet for the aldehyde proton and a complex multiplet pattern for the aromatic protons.[11][12]

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

-

Instrument: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

-

Analysis: The wavelength of maximum absorption (λmax) corresponds to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. These experimental values can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.[13][14]

Potential Applications in Drug Development

Benzaldehyde derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes such as tyrosinase and aldehyde dehydrogenase (ALDH).[1][15] ALDHs are a family of enzymes involved in cellular detoxification and the synthesis of retinoic acid, and their overexpression is a hallmark of certain cancer stem cells.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein.

Protocol:

-

Software: AutoDock, Glide, or similar docking software.

-

Preparation: a. Receptor: Obtain the 3D structure of the target protein (e.g., ALDH1A3) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. b. Ligand: Use the DFT-optimized structure of this compound.

-

Docking: Perform the docking simulation to generate a series of possible binding poses.

-

Analysis: Analyze the predicted binding poses and scores. The best pose is typically the one with the lowest binding energy. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are then examined.

Hypothetical Signaling Pathway Involvement

Given the role of ALDH in cancer, this compound could potentially modulate signaling pathways regulated by ALDH activity, such as the retinoic acid signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational study of this compound. By combining DFT calculations with standard experimental techniques, researchers can gain a deep understanding of its molecular structure, reactivity, and potential as a lead compound in drug discovery. The methodologies and data presentation formats outlined herein serve as a valuable resource for scientists and professionals in the field, enabling them to conduct rigorous and insightful investigations into this and other promising small molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. Heteroatom and solvent effects on molecular properties of formaldehyde and thioformaldehyde symmetrically disubstituted with heterocyclic groups C4H3Y (where Y = O–Po) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. or.niscpr.res.in [or.niscpr.res.in]

- 7. Mulliken [cup.uni-muenchen.de]

- 8. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. 2-Carboxybenzaldehyde(119-67-5) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. researchgate.net [researchgate.net]

- 15. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Analysis of 2-Benzoylbenzaldehyde's Electronic Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure of 2-benzoylbenzaldehyde, a molecule of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct quantum chemical data for this compound in the current literature, this guide leverages detailed computational and experimental data from its core structural analogs: benzophenone and ortho-substituted benzaldehydes. This comparative approach allows for a robust understanding of the molecule's electronic properties, reactivity, and spectroscopic behavior.

Introduction to this compound

This compound is an aromatic organic compound containing both a ketone and an aldehyde functional group attached to a central benzene ring in an ortho configuration. This unique arrangement of electron-withdrawing groups suggests a complex electronic landscape, influencing its reactivity, spectroscopic properties, and potential interactions with biological targets. Understanding the electronic structure is paramount for applications in areas such as organic synthesis, photochemistry, and medicinal chemistry.

Theoretical Analysis of Electronic Structure

The electronic properties of this compound are primarily governed by the interplay between the benzoyl and formyl moieties. To elucidate these properties, we draw upon density functional theory (DFT) calculations performed on benzophenone and substituted benzaldehydes. These calculations provide valuable insights into the molecular orbital energies, charge distribution, and electronic transitions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and polarizability.

Based on studies of benzophenone and related aromatic ketones, the HOMO is expected to be localized primarily on the phenyl ring of the benzoyl group, while the LUMO is anticipated to be centered on the carbonyl group of the benzoyl moiety, with some contribution from the aldehyde group.

Table 1: Calculated Frontier Molecular Orbital Energies of Analogous Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzophenone | B3LYP/6-31+G(d) | -6.54 | -1.89 | 4.65 |

| Thiobenzophenone | B3LYP/6-31+G(d) | -5.98 | -2.54 | 3.44 |

| Dimethoxybenzophenone | B3LYP/6-31+G(d) | -6.01 | -1.58 | 4.43 |

| Dimethoxythiobenzophenone | B3LYP/6-31+G(d) | -5.67 | -2.21 | 3.46 |

Data sourced from DFT studies on benzophenone and its derivatives.[1]

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is expected to show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and aldehyde groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is anticipated around the hydrogen atoms of the aromatic rings.

Electronic Transitions

The UV-Vis absorption spectrum of this compound is predicted to exhibit characteristic n→π* and π→π* transitions. The n→π* transition, typically of lower energy and intensity, involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. The higher energy and more intense π→π* transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic system.

Table 2: Experimental and Calculated UV-Vis Absorption Data for Benzophenone

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Transition |

| n-hexane | 247.6 | - | π→π |

| n-hexane | 205.3 | - | n→π |

| ethanol | 252.3 | - | π→π |

| ethanol | 197.7 | - | n→π |

Data obtained from experimental and TDDFT calculations on benzophenone.[1]

Experimental Protocols

Synthesis of Diaryl Ketones (General Procedure)

The synthesis of diaryl ketones, such as this compound, can be achieved through various methods, including Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. A general one-pot umpolung synthesis is described below.[2]

Materials:

-

2-Aryl-1,3-dithiane (1.0 equiv.)

-

Aryl bromide (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., XPhos)

-

Base (e.g., MN(SiMe3)2 where M = Li, Na)

-

Solvent (e.g., Toluene)

-

Deprotection reagent (e.g., N-chlorosuccinimide and silver nitrate in aqueous acetonitrile)

Procedure:

-

An oven-dried reaction vial is charged with the 2-aryl-1,3-dithiane, aryl bromide, palladium catalyst, and ligand.

-

The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon).

-

The solvent and base are added via syringe.

-

The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

-

After cooling to room temperature, the deprotection reagent is added.

-

The reaction is stirred until the dithiane is fully consumed (monitored by TLC or GC-MS).

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Spectroscopic Analysis of Aromatic Aldehydes and Ketones

Infrared (IR) Spectroscopy:

-

Aldehydes: Exhibit a strong C=O stretching vibration in the range of 1720-1740 cm⁻¹. Two characteristic C-H stretching bands for the aldehyde proton are observed between 2700-2900 cm⁻¹.[3][4][5]

-

Ketones: Show a strong C=O stretching vibration around 1715 cm⁻¹. Conjugation with an aromatic ring can lower this frequency to 1685-1690 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton gives a characteristic deshielded signal in the range of 9-10 ppm. Protons on the carbon alpha to a carbonyl group typically appear at 2.0-2.5 ppm.[6]

-

¹³C NMR: The carbonyl carbon of aldehydes and ketones is highly deshielded, appearing in the range of 190-215 ppm.[5]

Mass Spectrometry (MS):

-

Aldehydes and ketones undergo characteristic fragmentation patterns, including α-cleavage and the McLafferty rearrangement (for compounds with a γ-hydrogen).[3][5]

Reaction Pathways and Mechanisms

Benzophenone, a key structural component of this compound, is a well-studied photosensitizer. Its photochemistry provides a model for potential reaction pathways of this compound.

Photoreduction of Benzophenone

Upon absorption of UV light, benzophenone is excited to a singlet state (S₁), which then undergoes efficient intersystem crossing to a more stable triplet state (T₁).[7][8] This triplet state can abstract a hydrogen atom from a suitable donor (e.g., an alcohol) to form a ketyl radical. Dimerization of two ketyl radicals yields benzopinacol.[7][9]

Caption: Photochemical reaction pathway for the photoreduction of benzophenone.

Conclusion

This technical guide has provided a detailed, albeit analog-based, quantum chemical analysis of the electronic structure of this compound. By examining the computational and experimental data for benzophenone and substituted benzaldehydes, we have been able to infer the key electronic properties, spectroscopic characteristics, and potential reactivity of the target molecule. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound and related compounds. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this intriguing molecule.

References

- 1. scialert.net [scialert.net]

- 2. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 9. hilarispublisher.com [hilarispublisher.com]

Conformational Landscape of 2-Benzoylbenzaldehyde: A Technical Guide for Drug Development Professionals

An in-depth analysis of the conformational preferences of 2-benzoylbenzaldehyde, a key structural motif in medicinal chemistry, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecule's spatial arrangements, the methodologies to study them, and the implications for molecular design.

The conformational flexibility of a molecule is a critical determinant of its biological activity, influencing how it interacts with target proteins and receptors. This compound, with its two aromatic rings connected by a ketone bridge and an adjacent aldehyde group, possesses significant rotational freedom, leading to a complex conformational landscape. Understanding the preferred three-dimensional structures and the energy barriers between them is paramount for the rational design of potent and selective therapeutics.

The Conformational Isomers of this compound

The primary degrees of freedom in this compound are the rotation around the C-C bonds connecting the phenyl rings to the carbonyl group (dihedral angles ω1 and ω2) and the orientation of the aldehyde group relative to its attached phenyl ring (dihedral angle ω3). Due to steric hindrance between the ortho-substituted benzoyl group and the aldehyde, planar conformations are generally disfavored. The molecule is expected to exist as an equilibrium of non-planar conformers.

Based on studies of structurally related ortho-substituted benzophenones and benzaldehydes, two principal, energetically favorable conformers can be postulated for this compound. These arise from the relative orientation of the two phenyl rings.

Figure 1: Proposed equilibrium between the two major twisted conformers of this compound.

-

Conformer A (Twisted-A): In this conformation, both the benzoyl and the benzaldehyde phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric strain.

-

Conformer B (Twisted-B): This conformer represents the opposite twist of the phenyl rings compared to Conformer A.

The energy barrier to rotation around the C-C bonds in benzophenone is relatively low, and a similar low barrier is expected for this compound, allowing for rapid interconversion between these conformers at room temperature. The aldehyde group is expected to be largely coplanar with its attached phenyl ring to maximize conjugation, though some out-of-plane deviation is possible.

Methodologies for Conformational Analysis

A combination of computational and experimental techniques is essential for a thorough conformational analysis of this compound.

Computational Modeling

Density Functional Theory (DFT) is a powerful tool for exploring the potential energy surface of a molecule. A typical workflow for the computational conformational analysis of this compound is outlined below.

Figure 2: Workflow for the computational conformational analysis of this compound.

Experimental Protocol: DFT Calculations

-

Initial Structure: A 3D model of this compound is generated using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved by rotating the key dihedral angles (ω1, ω2, and ω3).

-

Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Analysis: The relative electronic and Gibbs free energies of the conformers are calculated to determine their relative populations.

-

NMR Prediction: NMR chemical shifts and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) to be compared with experimental data.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR Spectra Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired. The chemical shifts of the carbonyl carbon and the aromatic protons are particularly sensitive to the molecular conformation.

-

2D NMR Experiments: Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be used to identify through-space interactions between protons, providing evidence for specific conformations.

-

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange and estimate the energy barriers between conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The crystal structure is solved and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and dihedral angles of the molecule in the crystal lattice.

Quantitative Conformational Data

While a dedicated experimental and computational study on this compound is not extensively reported in the literature, data from analogous compounds allow for the estimation of key conformational parameters. The following tables summarize the expected and inferred quantitative data for the conformational analysis of this compound.

Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical DFT Data)

| Conformer | Dihedral Angle ω1 (°) | Dihedral Angle ω2 (°) | Dihedral Angle ω3 (°) | Relative Energy (kcal/mol) |

| Twisted-A | ~30-50 | ~30-50 | ~0-10 | 0.00 |

| Twisted-B | ~-30 to -50 | ~-30 to -50 | ~0-10 | ~0.1-0.5 |

| Planar (Transition State) | 0 | 0 | 0 | > 5 |

Note: These are estimated values based on studies of related benzophenones. Actual values would require specific DFT calculations for this compound.

Table 2: Key NMR Chemical Shifts for Conformational Analysis (Expected Values)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Rationale for Conformational Sensitivity |

| ¹³C | Ketone Carbonyl | 195-200 | Sensitive to the degree of conjugation with the phenyl rings, which is dependent on the twist angles (ω1 and ω2). |

| ¹³C | Aldehyde Carbonyl | 190-195 | Sensitive to the orientation of the aldehyde group (ω3) and electronic effects from the benzoyl moiety. |

| ¹H | Aldehyde Proton | 9.5-10.5 | Its proximity to the benzoyl group in certain conformations can lead to shielding or deshielding effects observable in the chemical shift. |

Conclusion

The conformational analysis of this compound reveals a molecule with significant flexibility, predominantly existing as an equilibrium of twisted, non-planar conformers. A multi-pronged approach combining computational modeling with experimental techniques like NMR spectroscopy and X-ray crystallography is crucial for a comprehensive understanding of its conformational landscape. The methodologies and expected data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the structure-activity relationships of this compound and its derivatives, ultimately aiding in the design of more effective and specific therapeutic agents.

An In-depth Technical Guide to the Safe Handling and Disposal of 2-Benzoylbenzaldehyde in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for 2-Benzoylbenzaldehyde in a laboratory environment. The information is intended to support researchers, scientists, and professionals in the field of drug development in maintaining a safe and compliant laboratory.

Chemical and Physical Properties

This compound is an aromatic aldehyde and ketone. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 16780-82-8 | [1] |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Boiling Point | 393.1 °C at 760 mmHg | [1] |

| Flash Point | 147.3 °C | [1] |

| Density | 1.173 g/cm³ | [1] |

| Vapor Pressure | 2.18E-06 mmHg at 25°C | [1] |

| LogP | 2.73010 | [1] |

| Refractive Index | 1.618 | [1] |

Toxicological Data

Specific toxicological data for this compound is limited. Therefore, data for the closely related compound, Benzaldehyde, is provided for a conservative assessment of potential hazards. It is crucial to handle this compound with the assumption that it may have a similar or greater toxicity profile.

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | 1300 - 1430 mg/kg | Rat | [2] |

| Acute Dermal LD50 | > 1250 - 2000 mg/kg | Rabbit | [2] |

| Acute Inhalation LC50 | 1 - 5 mg/L (4h) | Rat | [2][3] |

Human Health Effects (based on Benzaldehyde):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Not considered to be a skin sensitizer.[2]

-

Not considered to be genotoxic.[2]

Occupational Exposure Limits

There are no established occupational exposure limits (PEL, TLV, REL) specifically for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[4][5][6] In the absence of specific limits, it is prudent to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize potential inhalation exposure.

Safety and Handling

Proper handling of this compound is essential to minimize risk. The following procedures should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table outlines recommended PPE for handling this compound.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to control airborne concentrations.

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

General Handling Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid breathing dust or vapors.[7]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Response

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

Small Spills (Solid)

For small spills of solid this compound that can be safely managed by trained laboratory personnel:

-

Alert others in the immediate area.

-

Don appropriate PPE as outlined in Section 4.1.

-

Contain the spill.

-

Gently sweep the solid material into a designated waste container, avoiding the generation of dust.[2] A damp paper towel can be used to cover the spill to minimize dust.[2]

-

Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Collect all cleanup materials in a sealed, properly labeled hazardous waste container.

Large Spills

For large spills or spills in poorly ventilated areas:

-

Evacuate the immediate area and alert others.

-

Restrict access to the spill area.

-

If flammable vapors may be present, eliminate all ignition sources .

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

Provide them with the identity of the spilled chemical and any available hazard information.

Disposal

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Waste Collection: Collect all this compound waste, including contaminated materials from spill cleanups, in a clearly labeled, sealed, and compatible container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, it is a known reactant in the synthesis of quinoline derivatives through reactions such as the Friedländer annulation and the Pfitzinger reaction.[7][8][9][10][11][12] The following provides a generalized methodology for its use in the Friedländer synthesis of quinolines.

General Protocol for Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

Reactants:

-

This compound (as the 2-aminoaryl ketone analog precursor, assuming a derivative is used or it is modified in situ)

-

A ketone with an α-methylene group (e.g., acetone, cyclohexanone)

-

Catalyst (acidic or basic, e.g., piperidine, sodium hydroxide, or a Lewis acid)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and the ketone in the chosen solvent.

-

Add the catalyst to the reaction mixture.

-

Heat the mixture to reflux for the time specified in the specific research protocol, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude product by filtration or extraction, depending on its physical state and solubility.

-

Purify the product using an appropriate technique, such as recrystallization or column chromatography.

-

Characterize the final product using analytical methods such as NMR, IR, and mass spectrometry.

Conclusion

While this compound has valuable applications in synthetic chemistry, its safe handling and disposal are paramount. Due to the limited availability of specific toxicological data, a cautious approach, guided by the information available for the related compound Benzaldehyde, is strongly recommended. Adherence to the protocols and guidelines outlined in this document will help ensure the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific safety policies and procedures.

References

- 1. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. santos.com [santos.com]

- 3. santos.com [santos.com]

- 4. osha.gov [osha.gov]

- 5. osha.gov [osha.gov]

- 6. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Methodological & Application

2-Benzoylbenzaldehyde: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds in Drug Discovery

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Benzoylbenzaldehyde is a valuable bifunctional building block in organic synthesis, possessing both an aldehyde and a ketone functional group in a 1,2-relationship on a benzene ring. This unique arrangement allows for versatile reactivity, making it an excellent starting material for the construction of a variety of heterocyclic compounds, particularly quinazolines and phthalazinones. These heterocyclic cores are prevalent in numerous biologically active molecules and approved pharmaceuticals, highlighting the importance of this compound in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of key heterocyclic derivatives from this compound and its close analogs, along with insights into their potential biological applications and associated signaling pathways.

I. Synthesis of Phthalazinone Derivatives

Phthalazinones are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. A common and efficient method for their synthesis involves the condensation of a 2-acylbenzoic acid with hydrazine hydrate. 2-Benzoylbenzoic acid, which can be readily prepared by the oxidation of this compound, serves as a direct precursor in this reaction.

Protocol 1: Synthesis of 4-Phenylphthalazin-1(2H)-one from 2-Benzoylbenzoic Acid

This protocol details the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate to yield 4-phenylphthalazin-1(2H)-one.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-benzoylbenzoic acid (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the crude 4-phenylphthalazin-1(2H)-one. The product can be further purified by recrystallization from ethanol to obtain a white solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Benzoylbenzoic Acid |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Product | 4-Phenylphthalazin-1(2H)-one |

| Yield | >90% (typical) |

Reaction Pathway:

Application Notes: Synthesis of Pharmaceutical Intermediates Using 2-Benzoylbenzaldehyde and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Benzoylbenzaldehyde and its primary derivative, 2-benzoylbenzoic acid, are versatile starting materials in the synthesis of a variety of pharmaceutical intermediates. Their unique bifunctional structure, featuring a ketone and an aldehyde or carboxylic acid on adjacent positions of a benzene ring, allows for the construction of complex heterocyclic and polycyclic systems. These scaffolds are central to the structure of several active pharmaceutical ingredients (APIs). This document provides detailed protocols for the synthesis of key pharmaceutical intermediates derived from these precursors, including the tricyclic antidepressant Doxepin and various isoindolinone derivatives, which are precursors to anxiolytic drugs.

Application 1: Synthesis of Doxepin

Doxepin is a tricyclic antidepressant and anxiolytic agent. Its synthesis relies on the formation of a dibenzo[b,e]oxepin-11(6H)-one core, which is derived from 2-benzoylbenzoic acid. The following sections detail the multi-step synthesis from a common starting material.

Logical Workflow for Doxepin Synthesis

Application of 2-Benzoylbenzaldehyde in the Synthesis of Dyes and Pigments

Application Note AP-CHEM-2BB-001

Introduction

2-Benzoylbenzaldehyde is a versatile bifunctional aromatic compound possessing both an aldehyde and a ketone functional group in an ortho position. This unique arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly dyes and pigments. The presence of the benzoyl group offers a route to extended conjugation and the potential for creating chromophores with interesting photophysical properties. This application note details two primary synthetic pathways for the utilization of this compound in the synthesis of novel dyes: Knoevenagel condensation with active methylene compounds and cyclocondensation with hydrazine derivatives to form phthalazinone-based dyes.

Synthesis of Merocyanine Dyes via Knoevenagel Condensation

The aldehyde functionality of this compound can readily undergo Knoevenagel condensation with compounds containing an active methylene group.[1][2][3][4] This reaction typically proceeds in the presence of a basic catalyst and results in the formation of an α,β-unsaturated system, which is a common structural motif in merocyanine and other dyes. The resulting products are often colored and can be used as disperse dyes.

Reaction Pathway: Knoevenagel Condensation

The general reaction involves the condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, catalyzed by a weak base like piperidine or an ammonium salt.[3][5]

Figure 1: General workflow for the synthesis of merocyanine dyes from this compound via Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-(2-Benzoylbenzylidene)malononitrile

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.10 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) to 30 mL of ethanol.[6]

-

Catalyst Addition: Add 2-3 drops of piperidine to the mixture as a catalyst.[3]

-

Reaction: Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Filter the solid product using vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield a colored crystalline solid.[7]

Data Presentation

The following table summarizes the expected data for the synthesized dye based on analogous structures reported in the literature.[7][8]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 2-(2-Benzoylbenzylidene)malononitrile | C₁₇H₁₀N₂O | 258.28 | 85-95 | 155-160 | 350-380 | 15,000-25,000 |

| 2-(2-Benzoylbenzylidene)cyanoacetic acid ethyl ester | C₁₉H₁₅NO₃ | 317.33 | 80-90 | 130-135 | 340-370 | 12,000-22,000 |

Table 1: Expected physicochemical and spectral data for dyes synthesized via Knoevenagel condensation.

Synthesis of Phthalazinone Dyes

This compound, as a 2-aroylbenzoic acid, can undergo cyclocondensation with hydrazine and its derivatives to yield 4-phenyl-1(2H)-phthalazinones.[9][10] These heterocyclic systems can serve as the core structure for various dyes and pigments. The reaction proceeds via the formation of a hydrazone with the aldehyde, followed by an intramolecular cyclization and dehydration.

Reaction Pathway: Phthalazinone Formation

The synthesis involves the reaction of this compound with hydrazine hydrate, which acts as a dinucleophile, leading to the formation of the phthalazinone ring system.

Figure 2: General workflow for the synthesis of 4-phenyl-1(2H)-phthalazinone from this compound.

Experimental Protocol: Synthesis of 4-Phenyl-1(2H)-phthalazinone

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (2.10 g, 10 mmol) in 40 mL of ethanol.

-

Reagent Addition: Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the solution while stirring.[11]

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry. The crude product can be recrystallized from ethanol or a suitable solvent to obtain pure 4-phenyl-1(2H)-phthalazinone.

Data Presentation

The following table presents the expected data for the synthesized phthalazinone derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 4-Phenyl-1(2H)-phthalazinone | C₁₄H₁₀N₂O | 222.24 | 75-85 | 235-240 |

Table 2: Expected physicochemical data for the synthesized phthalazinone derivative.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of dyes and pigments. The two primary routes, Knoevenagel condensation and phthalazinone formation, offer access to diverse chemical structures with potential applications as disperse dyes, fluorescent probes, and functional colorants. The experimental protocols provided herein are based on well-established chemical transformations and can be adapted for the synthesis of a library of novel dyes for further investigation in materials science and drug development. Further derivatization of the resulting dye molecules can be explored to fine-tune their spectral properties and application-specific performance.

References

- 1. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 4. purechemistry.org [purechemistry.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

- 10. longdom.org [longdom.org]